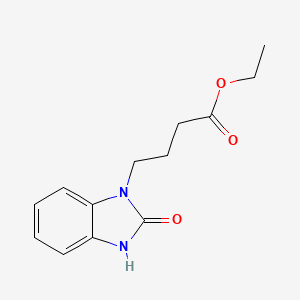
Creatinine-(methyl-13C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Creatinine-(methyl-13C) is a labeled form of creatinine, where the methyl group contains the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Creatinine-(methyl-13C) typically involves the incorporation of carbon-13 into the methyl group of creatinine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of creatinine .
Industrial Production Methods: Industrial production of Creatinine-(methyl-13C) involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions: Creatinine-(methyl-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and understanding the biochemical behavior of creatinine in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Creatinine-(methyl-13C) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as specific temperature, pH, and solvent systems .
Major Products Formed: The major products formed from the reactions of Creatinine-(methyl-13C) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce creatinine derivatives with altered functional groups, while reduction reactions may lead to the formation of reduced forms of creatinine .
Aplicaciones Científicas De Investigación
Creatinine-(methyl-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology and medicine, it is employed to investigate renal function and muscle metabolism. Additionally, it has applications in industry for quality control and process optimization .
Mecanismo De Acción
The mechanism of action of Creatinine-(methyl-13C) involves its incorporation into metabolic pathways, where it behaves similarly to natural creatinine. The carbon-13 isotope allows for detailed tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in creatinine metabolism .
Comparación Con Compuestos Similares
Similar Compounds:
- Creatinine-(methyl-d3)
- Creatinine-4,5-13C2-1-15N-(methyl-13C,d3)
- Creatine-(methyl-13C) monohydrate
Uniqueness: Creatinine-(methyl-13C) is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Compared to other labeled compounds, it offers precise tracking and analysis capabilities, making it a valuable tool in various scientific studies .
Propiedades
Número CAS |
1173022-95-1 |
|---|---|
Fórmula molecular |
C4H7N3O |
Peso molecular |
114.11 g/mol |
Nombre IUPAC |
2-imino-1-(113C)methylimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1 |
Clave InChI |
DDRJAANPRJIHGJ-OUBTZVSYSA-N |
SMILES |
CN1CC(=O)N=C1N |
SMILES isomérico |
[13CH3]N1CC(=O)NC1=N |
SMILES canónico |
CN1CC(=O)NC1=N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2,2-difluoroethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045902.png)
![5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3045903.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045904.png)
![ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045905.png)
![Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3045909.png)


![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)

![1-Oxa-8-azaspiro[4.6]undecane](/img/structure/B3045917.png)
![2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B3045918.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)

